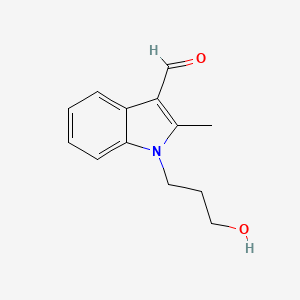

1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde

描述

1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound features a hydroxypropyl group at the first position, a methyl group at the second position, and a carbaldehyde group at the third position of the indole ring.

属性

IUPAC Name |

1-(3-hydroxypropyl)-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-12(9-16)11-5-2-3-6-13(11)14(10)7-4-8-15/h2-3,5-6,9,15H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIVMMMHDVNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CCCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the alkylation of 2-methylindole using 3-chloropropanol under basic conditions to introduce the hydroxypropyl group. This is followed by the formylation of the indole ring at the third position using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions: 1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 (potassium permanganate).

Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as NaBH4 (sodium borohydride).

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the second position.

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 1-(3-carboxypropyl)-2-methyl-1H-indole-3-carbaldehyde.

Reduction: 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-methanol.

Substitution: Various substituted indoles depending on the electrophile used.

科学研究应用

1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of indole-based pharmaceuticals.

Industry: Utilized in the production of dyes and pigments due to its stable indole structure.

作用机制

The mechanism of action of 1-(3-hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxypropyl and carbaldehyde groups can form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The indole ring itself is known to interact with DNA and proteins, influencing cellular processes.

相似化合物的比较

1H-Indole-3-carbaldehyde: Lacks the hydroxypropyl and methyl groups, making it less versatile in chemical reactions.

2-Methyl-1H-indole-3-carbaldehyde: Similar but lacks the hydroxypropyl group, affecting its solubility and reactivity.

1-(3-Hydroxypropyl)-1H-indole-3-carbaldehyde: Similar but lacks the methyl group, which can influence its biological activity.

Uniqueness: 1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of hydrophilicity and hydrophobicity, making it suitable for various chemical and biological applications.

This compound’s unique structure and reactivity make it a valuable tool in both research and industrial applications, offering a wide range of possibilities for further exploration and development.

生物活性

1-(3-Hydroxypropyl)-2-methyl-1H-indole-3-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its potential as an anti-cancer agent, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The compound this compound features an indole ring, which is known for its role in various biological systems. The presence of the hydroxyl and aldehyde functional groups contributes to its reactivity and biological interactions.

Anti-Cancer Properties

Recent studies have highlighted the anti-cancer potential of indole derivatives, including this compound. Indoles are known to exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound can induce apoptosis in cancer cells, with IC50 values demonstrating effective growth inhibition. For example, compounds similar to this compound have shown IC50 values ranging from 0.39 µM to 0.71 µM against HepG-2 and MCF-7 cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.46 |

| Related Indole Derivative | HepG-2 | 0.71 |

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, thus offering therapeutic potential for inflammatory diseases.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.

- Induction of Apoptosis : It activates apoptotic pathways through mitochondrial involvement and caspase activation.

- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and inflammation, such as NF-kB and MAPK pathways.

Study on Anticancer Activity

A notable study investigated the effects of various indole derivatives on cancer cell lines. The findings indicated that compounds structurally related to this compound demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.

Inflammation Model Study

In another study focusing on inflammation, the compound was tested in animal models where it showed a marked reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。